Product packaging for Morphine tartrate(Cat. No.:CAS No. 302-31-8)

Morphine tartrate

Cat. No.: B1239754
CAS No.: 302-31-8
M. Wt: 720.8 g/mol
InChI Key: SVTKSKRNLMAUKF-HAIKCVHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morphine tartrate is a salt form of morphine, the principal alkaloid found in the opium poppy (Papaver somniferum) and a potent analgesic first isolated in the early 19th century . It is supplied for research applications and is strictly for laboratory use. This compound acts as a potent agonist of the μ-opioid receptor (OPRM1) in the central nervous system, modulating neuroactive ligand-receptor interactions to produce its characteristic effects . Its primary research applications include the study of pain pathways, opioid receptor function and signaling, and the mechanisms underlying addiction, which involves complex neural adaptations . From a pharmacological perspective, this compound is metabolized by enzymes such as UGT2B7, leading to active metabolites including morphine-6-glucuronide (M6G), which contributes to its overall effect profile . Researchers utilize this compound in various in vitro and in vivo models to advance understanding of neuropharmacology and analgesic development. This compound has the chemical formula C₃₈H₄₄N₂O₁₂, an average molecular weight of 720.772 g/mol, and a CAS registry number of 302-31-8 . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures and must not be administered to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H44N2O12 B1239754 Morphine tartrate CAS No. 302-31-8

Properties

CAS No.

302-31-8

Molecular Formula

C38H44N2O12

Molecular Weight

720.8 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C17H19NO3.C4H6O6/c2*1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;5-1(3(7)8)2(6)4(9)10/h2*2-5,10-11,13,16,19-20H,6-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*10-,11+,13-,16-,17-;1-,2-/m001/s1

InChI Key

SVTKSKRNLMAUKF-HAIKCVHQSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Other CAS No.

302-31-8

Pictograms

Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Chemical Synthesis and Derivatization Studies

Advanced Synthetic Methodologies for Morphine and its Derivatives

Modern organic synthesis has brought forth a variety of innovative strategies to construct the rigid morphinan (B1239233) skeleton, moving beyond the classical approaches to improve efficiency, yield, and stereocontrol.

Researchers have developed several novel pathways to assemble the complex carbocyclic structure of morphine. One notable strategy involves a cascade ene-yne-ene ring-closing metathesis to create the tetracyclic core of morphine. d-nb.infonih.govox.ac.uk This approach, starting from a heavily functionalized benzofuran (B130515) intermediate, allows for the rapid construction of the B and C rings. d-nb.infonih.gov Another efficient method orchestrates an intermolecular Diels-Alder/Claisen/Friedel-Crafts sequential reaction, starting from the readily available o-vanillin, to quickly assemble the molecule's framework, notable for its use of one-pot procedures and minimal need for protecting groups. researchgate.netacs.org

Other innovative approaches include:

A diastereoselective light-mediated cyclization of an O-arylated butyrolactone to form a tricyclic cis-fused benzofuran. d-nb.infoox.ac.uk

Palladium-catalyzed reactions, such as the Heck reaction, to form key carbon-carbon bonds. researchgate.netspiedigitallibrary.org

The application of chemoenzymatic methods, which utilize enzymes to perform key transformations with high selectivity. d-nb.info

A biomimetic strategy involving the oxidative coupling of reticuline (B1680550) to yield salutaridine, which can then be converted to thebaine and subsequently morphine. libretexts.org

Table 1: Selected Novel Synthetic Strategies for the Morphinan Skeleton

Synthetic Strategy Key Reactions Starting Materials (Example) Noteworthy Features
Cascade Metathesis Ene-yne-ene ring-closing metathesis Functionalized benzofuran Rapid formation of tetracyclic core. d-nb.infonih.gov
Sequential Reactions Diels-Alder/Claisen/Friedel-Crafts o-Vanillin High efficiency, one-pot procedures, protecting-group-free. researchgate.netacs.org
Photochemical Cyclization Light-mediated cyclization O-arylated butyrolactone Forms key tricyclic intermediate. d-nb.infoox.ac.uk
Biomimetic Synthesis Oxidative coupling, SN2' displacement Reticuline Mimics natural biosynthetic pathway. libretexts.org
Palladium-Catalyzed Coupling Heck reaction, Stille-type coupling 2-bromovanillin Forms crucial C-C bonds with high yield. nih.govresearchgate.net

Controlling the five contiguous stereocenters in morphine is a primary challenge in its total synthesis. Asymmetric synthesis approaches are critical for producing the desired enantiomer, (-)-morphine. researchgate.netresearchgate.net One successful strategy employs a Pd-catalyzed asymmetric allylic alkylation using a chiral ligand to establish the key stereochemistry early in the synthesis. researchgate.net

Other methods for introducing and controlling chirality include:

Substrate-controlled synthesis , where the chirality of the starting material dictates the stereochemical outcome of subsequent reactions. researchgate.net

Sequential d-nb.infod-nb.info-sigmatropic rearrangements of allylic vicinal diols, which can be performed in one pot to create the desired stereoselectivity in morphine precursors. researchgate.net

An intramolecular enantioselective Michael addition has been developed, leading to an asymmetric synthesis of (‒)-morphine. researchgate.net

Exploration of Salt Form Synthesis and Formation Mechanisms

While the core morphine molecule is the active component, it is typically administered as a salt to improve its physicochemical properties, such as solubility. nih.gov Morphine is available in various salt forms, including sulfate (B86663), hydrochloride, and tartrate. britannica.comhealth.qld.gov.au

The formation of morphine tartrate is not just for final formulation but is a historically significant and effective method for the purification of crude morphine extracted from opium. unodc.orgunodc.org The process leverages the differential solubility of this compound salts. One described industrial method involves treating crude morphine in water with tartaric acid. google.com

The mechanism involves the following key steps:

Crude morphine is mixed with water and tartaric acid, often at a 2:1 molar ratio of morphine to tartaric acid, to form a soluble this compound solution. google.com

This solution can be purified with activated carbon to remove colored impurities. google.com

A further equivalent of tartaric acid is then added to the purified solution. This changes the molar ratio to 1:1, forming morphine hydrogen tartrate, which is less soluble. unodc.orggoogle.com

Upon cooling, the morphine hydrogen tartrate crystallizes out of the impure solution, leaving many secondary alkaloids and impurities behind in the mother liquor. unodc.orggoogle.com

The crystallized morphine hydrogen tartrate salt is then collected, washed (e.g., with ethanol), and can be treated with a base like aqueous ammonia (B1221849) to precipitate the highly purified free morphine base. unodc.orggoogle.com

This process is highly effective at removing impurities such as pseudomorphine, morphine N-oxide, codeine, and thebaine from the crude extract. google.com The resulting purified morphine can then be used to prepare various pharmaceutical-grade salts, including this compound for final drug products. britannica.com

Advanced Structural and Spectroscopic Characterization

Polymorphism and Solid-State Forms

Identification and Characterization of Crystalline Polymorphs

There are no specific crystalline polymorphs of morphine tartrate that have been identified or characterized in the accessible scientific literature. The investigation of polymorphism, typically conducted using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state spectroscopy, has been extensively applied to other pharmaceutical tartrates and to other salts of morphine, but not specifically to this compound.

Investigation of Hydrate (B1144303) and Anhydrate Forms

The existence and characterization of hydrate and anhydrate forms are crucial for understanding the stability and properties of a pharmaceutical salt. For morphine, various hydrate and anhydrate forms of its hydrochloride salt have been described. nih.govacs.orgacs.orgnih.gov These studies show that morphinanes can form stable hydrates, often with complex hydrogen-bonding networks involving water molecules. nih.govacs.orgnih.gov However, specific investigations into whether this compound exists in distinct hydrate or anhydrate states, and the conditions for their interconversion, have not been reported.

Thermodynamic and Kinetic Aspects of Polymorphic Transitions

The thermodynamic and kinetic relationships between different solid-state forms determine their relative stability and transformation potential. diva-portal.orgnih.gov Studies on other morphinanes have used techniques like calorimetry to determine the enthalpic stabilization of hydrates relative to their anhydrous forms. nih.govacs.orgnih.gov For instance, the heat of phase transformations for morphine hydrochloride hydrates has been estimated, providing insight into their stability. nih.govacs.org Without identified polymorphs or solvates of this compound, no thermodynamic or kinetic data on its potential phase transitions are available.

Crystallographic Studies and Molecular Architecture

Detailed crystallographic data provides fundamental insights into the three-dimensional arrangement of molecules in the solid state. While the crystal structures of morphine free base, morphine hydrochloride trihydrate, and other morphinane congeners are well-established, equivalent data for this compound is absent from public crystallographic databases. researchgate.netiucr.orgresearchgate.net

Single Crystal X-ray Diffraction Analysis of this compound and its Congeners

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise molecular structure and crystal packing of a compound. rsc.org Numerous SC-XRD studies have been performed on morphine and its derivatives, revealing the characteristic T-shaped conformation of the morphine molecule. researchgate.netiucr.org For example, the crystal structure of morphine hydrochloride trihydrate was determined to be in the orthorhombic space group P2₁2₁2₁, and the analysis detailed the molecular geometry and the chair/boat conformations of the constituent rings. iucr.org However, a single-crystal X-ray diffraction analysis specifically for this compound has not been published. Consequently, fundamental crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this salt are unknown.

Conformational Analysis in the Solid State

The three-dimensional structure of the morphine molecule is characterized by a rigid, T-shaped conformation composed of five condensed rings researchgate.net. This rigidity is largely due to the presence of a 4,5-ether bridge, which influences the conformation of the individual rings iucr.org. In the solid state, as observed in crystal structures of morphine salts like morphine hydrochloride trihydrate, the molecule typically adopts a single, well-defined conformation iucr.orgrsc.org.

Advanced Spectroscopic Characterization Techniques

High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of morphine. Both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic connectivity and chemical environment.

In ¹H NMR spectra, characteristic signals allow for the identification of specific protons within the morphine skeleton nih.govresearchgate.net. For instance, studies have assigned the signals for various protons, including those on the aromatic ring and the complex aliphatic ring system rsc.org. Similarly, ¹³C NMR spectra show distinct signals for each carbon atom. In a D₂O solvent, the ¹³C NMR spectrum of morphine displays six signals in the upfield region between 20 and 50 ppm, which have been assigned to carbons C10, C13, C14, C15, C16, and C17 nih.gov. The chemical shifts are sensitive to the solvent and the protonation state of the molecule. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are often employed to correlate proton and carbon signals directly, confirming structural assignments nih.govresearchgate.net.

Below is a table of representative NMR chemical shifts for the morphine molecule.

Atom ¹H Chemical Shift (δ, ppm) in CDCl₃ ¹³C Chemical Shift (δ, ppm) in CDCl₃
16.70 (d)119.9
26.63 (d)114.8
3-143.0
4-145.6
54.65 (s)91.6
76.07 (dd)132.7
86.58-6.69 (m)149.0
93.44 (m)59.2
10α3.10 (d)20.6
10β2.26-2.36 (m)20.6
11-126.0
12-129.1
13-43.2
143.24 (s, br)41.5
15ax2.08 (td)34.0
15eq1.84 (dd)34.0
16eq2.63 (dd)47.0
16ax2.26-2.36 (m)47.0
17a (N-CH₃)2.46 (s)43.0
Data compiled from supplementary information in a study on morphine derivatives. publish.csiro.au

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a unique molecular fingerprint for this compound, allowing for its identification and characterization based on the vibrational modes of its functional groups.

The IR spectrum of morphine is characterized by several key absorption bands. A broad peak observed in the 3200-3500 cm⁻¹ range is attributed to the stretching vibrations of the hydroxyl (-OH) groups researchgate.netnih.gov. C-C stretching vibrations within the aromatic and aliphatic rings typically appear in the 1600-1650 cm⁻¹ region researchgate.netnih.gov. A strong signal around 1050 cm⁻¹ is characteristic of the C-O-C (ether) stretching vibration, a key feature of the morphine skeleton nih.gov.

Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), offers high sensitivity and detailed structural information. The SERS spectrum of morphine is dominated by several intense peaks. frontiersin.orgnih.gov These include bands at approximately 625-630 cm⁻¹ (a-ring C=CH out-of-plane bending), 1270-1275 cm⁻¹ (c-ring CCC out-of-plane bending), and 1600-1610 cm⁻¹ (c-ring C=C stretching). frontiersin.orgnih.gov The presence of tartaric acid as the counter-ion will introduce its own characteristic vibrational bands, particularly from its carboxyl and hydroxyl groups, which can be observed alongside those of the morphine cation.

The following table summarizes significant vibrational bands for the morphine molecule.

Wavenumber (cm⁻¹) Assignment Spectroscopy Method
3200-3500-OH stretchingIR
1600-1650C-C stretching vibrationsIR
1600-1610c-ring C=C stretchingSERS
1440-1445d-ring CH₂ scissoringSERS
1270-1275c-ring CCC out-of-plane bendingSERS
1050C-O-C ether stretchingIR
625-630a-ring C=CH out-of-plane bendingSERS
Data compiled from multiple spectroscopic studies. researchgate.netnih.govfrontiersin.orgnih.gov

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for elucidating its structure through controlled fragmentation. When analyzed, the tartrate salt typically dissociates, and the resulting mass spectrum corresponds to the free morphine base.

Using various ionization techniques, distinct fragmentation patterns emerge. In both Electron Impact (EI) and Chemical Ionization (CI) mass spectrometry, the molecular ion (M⁺) for morphine appears at a mass-to-charge ratio (m/z) of 285 customs.go.jp. In positive-ion ESI and CI modes, an intense quasi-molecular ion ([M+H]⁺) is observed at m/z 286 customs.go.jp.

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways. A common route involves the cleavage of the piperidine (B6355638) ring (Ring E), which is a signature fragmentation for many morphinan (B1239233) alkaloids researchgate.net. Another notable fragmentation observed in CI mode is the loss of a hydroxyl radical from the C-6 position, resulting in a fragment ion at m/z 268 customs.go.jp. Under certain MS/MS conditions, such as with a triple quadrupole instrument, a base peak can be observed at m/z 165, which interestingly contains neither the nitrogen nor the oxygen atoms from the original molecule capes.gov.br. These fragmentation patterns are highly reproducible and serve as a reliable method for identifying the morphine skeleton in complex mixtures. tubitak.gov.tr

Key ions in the mass spectrum of morphine are presented below.

m/z (Mass-to-Charge Ratio) Proposed Origin/Structure Ionization Method
286[M+H]⁺ (Quasi-molecular ion)ESI, CI
285M⁺ (Molecular ion)EI, CI
268[M+H - H₂O]⁺ or [M - OH]⁺CI
165Fragment containing neither N nor OESI-MS/MS (Triple Quad)
162Fragment from splitting of Ring B and epoxide openingESI-MS/MS
Data compiled from various mass spectrometric investigations. customs.go.jpresearchgate.netcapes.gov.br

Mechanistic Molecular and Cellular Pharmacology

Opioid Receptor Interaction Dynamics

Molecular Mechanisms of μ-Opioid Receptor Agonism

Morphine tartrate primarily exerts its effects by acting as an agonist at the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily. nih.govfrontiersin.org The binding of morphine to the MOR induces specific conformational changes in the receptor protein. acs.org These structural alterations are critical for the activation of the receptor and its subsequent interaction with intracellular signaling proteins. acs.org

The MOR, like other GPCRs, possesses seven transmembrane domains. nih.gov Morphine binds within a pocket formed by these domains. This interaction is thought to preferentially stabilize an active conformation of the receptor, which facilitates the engagement and activation of heterotrimeric G proteins on the intracellular side of the membrane. nih.govacs.org Specifically, different agonists can induce distinct conformational changes; for instance, morphine preferentially activates transmembrane (TM) helices 3 and 5, whereas the more potent fentanyl activates TM6 and TM7. acs.org This differential activation pattern at the molecular level may contribute to the varying efficacies observed among different opioid agonists. acs.org

Investigation of Receptor Subtype Selectivity and Efficacy

Morphine exhibits a degree of selectivity for the μ-opioid receptor over the delta (δ) and kappa (κ) opioid receptors. painphysicianjournal.comfrontiersin.org This selectivity is a crucial determinant of its pharmacological profile. The μ-opioid receptor itself has subtypes, such as Mu1 and Mu2, which are associated with different physiological effects. painphysicianjournal.com Analgesia is primarily linked to the Mu1 subtype, while respiratory depression and other side effects are often associated with the Mu2 subtype. painphysicianjournal.com

Efficacy refers to the ability of a ligand, once bound to a receptor, to produce a biological response. Morphine is considered a partial agonist at the μ-opioid receptor compared to higher-efficacy agonists like DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin). biomolther.orgnih.gov This difference in efficacy can be observed in various in vitro assays. For example, in studies measuring the binding of an active-state-specific nanobody (Nb39), the high-efficacy agonist DAMGO recruited more Nb39 to the receptor than the partial agonist morphine. elifesciences.org This suggests that different agonists stabilize distinct active receptor conformations, leading to varying levels of downstream signaling. elifesciences.org The concept of "biased agonism" further refines this, proposing that a ligand can preferentially activate one signaling pathway (e.g., G protein-mediated) over another (e.g., β-arrestin-mediated). biomolther.orgmdpi.com Morphine is considered a G protein-biased agonist, showing less recruitment of β-arrestin compared to other opioids like fentanyl. acs.orgbiomolther.org

Signal Transduction Pathways at the Cellular Level

G-Protein Coupling and Downstream Signaling Cascades

Upon morphine binding and activation of the μ-opioid receptor, the receptor couples to inhibitory heterotrimeric G proteins, specifically those of the Gαi/o family. frontiersin.orgnih.gov This coupling event triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. nih.govnih.gov

Both the Gαi/o-GTP and Gβγ subunits then interact with and modulate various downstream effector proteins. nih.gov A primary and well-characterized pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit. frontiersin.orgtandfonline.com This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgtandfonline.com A decrease in cAMP levels leads to reduced activity of protein kinase A (PKA). tandfonline.com

Simultaneously, the Gβγ subunits can directly interact with ion channels. frontiersin.org They activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. frontiersin.org Additionally, they inhibit voltage-gated calcium channels, which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals. frontiersin.orgspandidos-publications.com

Beyond these classical pathways, MOR activation can also influence other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov However, the engagement of these pathways can be ligand-dependent. For instance, some studies suggest that morphine is a less effective inducer of p38 MAPK-dependent receptor internalization compared to other agonists like DAMGO. nih.gov The recruitment of β-arrestin proteins following receptor phosphorylation by G protein-coupled receptor kinases (GRKs) is another critical step that can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling. frontiersin.orgspandidos-publications.comannualreviews.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Fentanyl
Naloxone (B1662785)
DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin)
Gabapentin
Pregabalin
BMS-986122
Codeine
Buprenorphine

Arrestin Recruitment and Receptor Desensitization Mechanisms

The interaction of morphine with the µ-opioid receptor (MOR) initiates a cascade of intracellular events, with arrestin recruitment and subsequent receptor desensitization playing a pivotal, albeit complex, role. Unlike high-efficacy opioids, morphine is considered a partial agonist for β-arrestin recruitment. frontiersin.org This characteristic is central to its unique pharmacological profile.

Upon agonist binding, G protein-coupled receptors (GPCRs), including the MOR, are phosphorylated by G protein-coupled receptor kinases (GRKs). mdpi.com This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G protein coupling, leading to desensitization of the receptor. frontiersin.orgmdpi.com However, morphine's ability to induce MOR phosphorylation and subsequent β-arrestin recruitment is notably less robust compared to other opioids like DAMGO. mdpi.comd-nb.info

Specifically, morphine induces a selective phosphorylation at the Serine 375 (S375) residue on the C-terminal tail of the MOR. d-nb.info This single phosphorylation event is not sufficient to promote robust β-arrestin recruitment or receptor internalization in many cellular contexts. d-nb.info In contrast, high-efficacy opioids trigger a more extensive, hierarchical phosphorylation cascade at multiple sites, which is required for strong β-arrestin binding and subsequent receptor internalization. d-nb.info The limited capacity of morphine to induce multisite phosphorylation and strong β-arrestin interaction means that morphine-activated receptors can largely evade arrestin-dependent desensitization and endocytosis. pnas.org

Interestingly, the overexpression of GRK2 or GRK3 in cell cultures can enhance morphine-induced MOR phosphorylation and internalization. d-nb.info This suggests that the cellular context and the relative abundance of signaling molecules are critical determinants of morphine's downstream effects. The genetic ablation of β-arrestin 3 has been shown to significantly reduce MOR uncoupling from G proteins after chronic morphine treatment, highlighting the specific role of this arrestin isoform. frontiersin.org

The differential ability of various opioid ligands to promote G protein activation versus arrestin recruitment has led to the concept of "biased agonism." frontiersin.org Morphine's bias towards G protein signaling with minimal arrestin engagement is thought to contribute to some of its therapeutic effects, while also influencing the development of tolerance. frontiersin.orgd-nb.info The GRK/arrestin system appears to be more influential in regulating the recovery from desensitization and receptor reinsertion into the plasma membrane following chronic morphine exposure, rather than being the primary driver of acute desensitization. jneurosci.org

Influence on Neurotransmitter Release Mechanisms (e.g., GABA, Dopamine)

Morphine exerts a profound influence on neurotransmitter systems, most notably on the release of gamma-aminobutyric acid (GABA) and dopamine (B1211576). A primary mechanism of morphine's action in the ventral tegmental area (VTA), a key region in the brain's reward circuit, is the disinhibition of dopamine neurons. elifesciences.orgbiorxiv.org Morphine achieves this by inhibiting GABAergic interneurons. elifesciences.orgmdpi.com The activation of µ-opioid receptors (MORs) on these interneurons suppresses GABA release, thereby removing the inhibitory tone from dopamine neurons and leading to their excitation and increased dopamine release in downstream areas like the nucleus accumbens (NAc). elifesciences.orgbiorxiv.orgmdpi.com

The interaction is complex, as MORs are also present on glutamate (B1630785) terminals that synapse onto VTA dopamine neurons, where their activation can inhibit glutamate release. elifesciences.org However, the predominant effect leading to dopamine neuron activation appears to be the disinhibition from GABAergic control. elifesciences.org Research suggests that morphine promotes presynaptic glutamate release by removing the inhibitory influence of GABAergic interneurons via GABAB receptors. elifesciences.org

Morphine's influence extends to various brain regions:

Ventral Tegmental Area (VTA): Morphine inhibits GABA release, leading to the disinhibition of dopamine neurons. biorxiv.org During morphine withdrawal, there is an increase in GABA release in the VTA. jneurosci.org

Nucleus Accumbens (NAc): Opioids, including morphine, cause a presynaptic inhibition of GABAergic transmission in the NAc. jneurosci.org This region is critical for the rewarding effects of opioids. mdpi.com

Periaqueductal Gray (PAG): MORs presynaptically regulate GABA release to both GABAergic and serotonergic neurons. frontiersin.org

Central Amygdala (CeA): MORs generally inhibit GABAergic transmission in the CeA, primarily by reducing presynaptic GABA release. frontiersin.org

Orbitofrontal Cortex (OFC): In the ventrolateral OFC, MORs presynaptically inhibit GABA release onto pyramidal neurons. frontiersin.org

Chronic morphine exposure can lead to adaptive changes in these neurotransmitter systems. For instance, during withdrawal, there is a cAMP-dependent increase in GABAergic synaptic transmission in several brain regions, including the VTA and NAc. jneurosci.orgnih.gov This highlights the neuroadaptive changes that occur in response to prolonged opioid exposure.

Biochemical and Enzymatic Interactions

Uridine Diphosphate Glucuronosyltransferase (UGT) Enzyme Kinetics and Isoform Specificity (UGT2B7, UGT1A3)

The metabolism of morphine is predominantly carried out through glucuronidation, a process catalyzed by Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes. This biotransformation is critical as it leads to the formation of morphine's primary metabolites, morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.govfrontiersin.org

The UGT2B7 isoform is recognized as the principal enzyme responsible for the glucuronidation of morphine in the human liver. nih.govspringermedizin.de It catalyzes the formation of both M3G and M6G. nih.gov However, other UGT isoforms also contribute to morphine metabolism. Several isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, and UGT1A10, can catalyze the formation of M3G. nih.govresearchgate.net In contrast, the formation of M6G is more specific, with UGT2B7 being the primary catalyst, although UGT1A1 and UGT1A8 have also been shown to effectively catalyze M6G formation at lower morphine concentrations. nih.govpharmgkb.org

The kinetics of morphine glucuronidation vary depending on the UGT isoform. For the UGT1A family isoforms, the formation of M3G generally follows a single-enzyme Michaelis-Menten model. nih.gov The apparent Km values for these isoforms range from 2.6 to 37.4 mM. nih.govresearchgate.net

In contrast, the kinetics of both M3G and M6G formation by UGT2B7 are atypical. nih.govresearchgate.net This atypical kinetic profile can be described by a biphasic Michaelis-Menten model with both high- and low-affinity components. nih.govresearchgate.net For M3G formation by UGT2B7, the high- and low-affinity Km values are approximately 0.42 mM and 8.3 mM, respectively. nih.gov For M6G formation, these values are around 0.97 mM and 7.4 mM. nih.gov A more complex multisite model, suggesting a negative cooperative interaction between two identical binding sites, has also been proposed to better describe the kinetics of UGT2B7. nih.gov

The kinetics of M6G formation by UGT1A1 and UGT1A8 follow hyperbolic Michaelis-Menten kinetics at low substrate concentrations, but exhibit substrate inhibition at morphine concentrations approaching 100 µM. pharmgkb.org

Table 1: Kinetic Parameters of Morphine Glucuronidation by Human UGT Isoforms

UGT Isoform Metabolite Kinetic Model Apparent Km (mM)
UGT1A Family M3G Michaelis-Menten 2.6 - 37.4 nih.govresearchgate.net
UGT2B7 M3G Biphasic Michaelis-Menten 0.42 (high affinity) nih.gov
8.3 (low affinity) nih.gov
UGT2B7 M6G Biphasic Michaelis-Menten 0.97 (high affinity) nih.gov
7.4 (low affinity) nih.gov
UGT1A1 M6G Michaelis-Menten with Substrate Inhibition 67.9 µM pharmgkb.org
UGT1A8 M6G Michaelis-Menten with Substrate Inhibition 68.1 µM pharmgkb.org

Cellular and Synaptic Plasticity Mechanisms

Repeated exposure to morphine induces significant and lasting changes in cellular and synaptic plasticity, particularly in brain regions associated with reward, learning, and memory. elsevier.esnih.gov These neuroadaptations are believed to underlie the development of tolerance and addiction.

Morphine alters the morphology and density of dendritic spines, which are the primary sites of excitatory synapses. elsevier.esnih.gov These changes are observed in key areas of the limbic system, including the prefrontal cortex, hippocampus, amygdala, and nucleus accumbens. elsevier.esnih.gov For example, in the hippocampus, morphine has been shown to decrease the density of excitatory synapses while increasing the density of inhibitory synapses. rupress.org

The effects of morphine on synaptic plasticity are often cell-type specific. In the nucleus accumbens, repeated morphine administration potentiates excitatory transmission and increases the expression of certain AMPA receptors in medium spiny neurons (MSNs) that express the D1 dopamine receptor (D1-MSNs). pnas.org Conversely, it reduces signaling in MSNs expressing the D2 dopamine receptor (D2-MSNs). pnas.org This divergent regulation of synaptic strength in different neuronal populations is a critical aspect of morphine-induced plasticity. pnas.org

The pattern of morphine exposure also influences the resulting synaptic adaptations. Continuous morphine administration can lead to different changes compared to intermittent exposure, particularly at inhibitory synapses. jneurosci.org Chronic morphine can also alter the intrinsic excitability of neurons. jneurosci.org

The cellular mechanisms driving these plastic changes are complex and involve multiple signaling pathways. Morphine-induced activation of the µ-opioid receptor can lead to the generation of reactive oxygen species (ROS), which in turn can trigger endoplasmic reticulum (ER) stress and autophagy, ultimately affecting synaptic density. rupress.org These alterations in the fundamental structure and function of neuronal circuits represent a key component of the long-term consequences of morphine use.

Morphine's Influence on Long-Term Potentiation (LTP) Induction in Hippocampal Neurons (In Vitro/Animal Models)

Morphine exerts complex and often contradictory effects on Long-Term Potentiation (LTP), a primary cellular mechanism underlying learning and memory, within the hippocampal circuits. The hippocampus is crucial for the formation of context-associated memories, including those related to drug use. plos.orgresearchgate.net Morphine's influence is region-specific and highly dependent on the chronicity of exposure.

In animal models, chronic morphine administration has been shown to significantly impair LTP at the Schaffer collateral-CA1 synapses. nih.govjneurosci.org Studies on hippocampal slices from rats chronically treated with morphine revealed a marked reduction in the capacity to induce LTP during withdrawal periods. nih.gov For instance, in control animals, LTP induction resulted in an approximate 190% increase in synaptic strength, whereas, in slices from morphine-treated rats, this was reduced to about 120%. nih.gov Interestingly, this diminished LTP could be restored to normal levels by re-exposing the animals to morphine, suggesting a state of opiate-dependent plasticity has developed. nih.gov This impairment is thought to be linked to an upregulation of the cAMP-dependent protein kinase A (PKA) pathway. nih.gov

Conversely, at the mossy fiber synapses in the CA3 region, chronic morphine treatment has been found to enhance LTP. inmed.fr In slices from morphine-treated guinea pigs, the field excitatory postsynaptic potential (fEPSP) after LTP induction was significantly higher (215 ± 13% of baseline) compared to control animals (168 ± 8% of baseline). inmed.fr This suggests that chronic morphine leads to a reduction in the phasic inhibition of glutamate transmission that is normally mediated by endogenous opioids at these specific synapses. inmed.fr

Acute morphine exposure in drug-naive slices can have excitatory effects, such as increasing the amplitude of population spikes. nih.gov However, slices from morphine-dependent rats exhibit tolerance to these acute effects. nih.gov Furthermore, in dependent slices, while the fEPSP component of LTP is unchanged, the population spike (OPS) component of LTP is enhanced compared to controls. nih.gov The precipitation of withdrawal in these dependent slices using an opioid antagonist like naloxone leads to a robustly enhanced OPS LTP, providing a potential in vitro model for studying withdrawal mechanisms. nih.gov

Computational models have identified several mechanisms by which morphine can induce a pathological form of LTP, contributing to addiction-related memories. These mechanisms include:

Disinhibition: Morphine inhibits GABAergic interneurons, reducing the inhibitory input to CA3 pyramidal neurons. plos.orgresearchgate.net This occurs through the enhancement of K+ channel activity or reduction of Ca2+ channel currents in the interneurons. plos.org

NMDAR Enhancement: Morphine can increase the current flow through N-methyl-D-aspartate (NMDA) receptors on postsynaptic neurons. plos.orgresearchgate.net

Astrocyte Modulation: Morphine can decrease the reuptake of glutamate by astrocytes, leading to higher concentrations of this excitatory neurotransmitter in the synaptic cleft. plos.orgresearchgate.net

Impact of Morphine on Hippocampal LTP (In Vitro/Animal Models)

ConditionHippocampal SynapseObserved Effect on LTPProposed MechanismReference
Chronic Morphine (Withdrawal)CA1Reduced LTP (~120% vs. ~190% in controls)Upregulation of cAMP-PKA pathway nih.gov
Chronic Morphine (Re-exposure)CA1Restoration of normal LTPAdaptation to an opiate-dependent state of plasticity nih.gov
Chronic MorphineMossy Fiber (CA3)Enhanced LTP (215% vs. 168% in controls)Reduced endogenous opioid-mediated inhibition of glutamate release inmed.fr
Acute Morphine (in dependent slices) + NaloxoneCA1Robustly enhanced Orthodromic Population Spike (OPS) LTPRepresents an in vitro withdrawal phenomenon nih.gov

Modulation of Ion Channels and Receptor Currents (e.g., NMDARs)

Morphine and its metabolites exert significant modulatory effects on various ion channels and neurotransmitter receptors, fundamentally altering neuronal excitability and synaptic transmission in the hippocampus. nih.govfrontiersin.org These actions are central to its effects on synaptic plasticity.

NMDA Receptors: The interaction between opioid and glutamatergic systems, particularly involving the N-methyl-D-aspartate (NMDA) receptor, is critical. Chronic morphine treatment has been shown to alter NMDA receptor-mediated synaptic transmission significantly. jneurosci.orgjneurosci.org In the nucleus accumbens, a brain region interconnected with the hippocampus, chronic morphine treatment leads to a decrease in the amplitude of NMDA excitatory postsynaptic currents (EPSCs). jneurosci.orgjneurosci.org It also reduces the sensitivity of NMDA receptors to inhibition by magnesium ions (Mg2+) and enhancement by protein kinase C (PKC) activators. jneurosci.orgjneurosci.org These long-term changes may represent a key neuroadaptation in opioid dependence. jneurosci.org

In contrast, acute activation of μ-opioid receptors can potentiate NMDA receptor currents postsynaptically in nucleus accumbens neurons, even while presynaptically decreasing glutamate release. nih.gov This enhancement could involve the activation of protein kinase C. nih.govmdpi.com Computational modeling also supports the concept that morphine enhances NMDAR currents via μ-opioid receptor (μOR) activation, which facilitates calcium entry into the postsynaptic neuron. plos.org However, some studies in hippocampal neurons have found that morphine-induced internalization of AMPA receptors, another type of glutamate receptor, is independent of NMDA receptor activity. jneurosci.org

Potassium (K+) Channels: Morphine significantly modulates G-protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial for controlling neuronal excitability. nih.gov Prolonged morphine treatment in hippocampal neurons increases the amount of the GIRK2 subunit protein and its localization to dendritic spines. nih.gov This effect is dependent on elevated intracellular Ca2+ and the activation of CaMKII. nih.gov Functionally, this leads to larger serotonin-activated GIRK currents, contributing to plasticity in neuronal signaling. nih.gov Opioids also generally activate inwardly rectifying potassium channels to hyperpolarize neurons and decrease neurotransmission. frontiersin.org This is a key mechanism for the inhibition of GABAergic interneurons, leading to the disinhibition of pyramidal cells. plos.orgpnas.org

Calcium (Ca2+) Channels: Opioid receptors, including μ- and κ-opioid receptors, inhibit N-type and P/Q-type voltage-gated calcium channels (VGCCs). frontiersin.org This inhibition reduces neurotransmitter release from presynaptic terminals. frontiersin.org The inhibition of Ca2+ channels in hippocampal interneurons by morphine is one of the primary mechanisms for its disinhibitory effect on pyramidal neurons. plos.org

Effects of Morphine on Ion Channels and Receptor Currents

Channel/ReceptorConditionEffectCellular Location/MechanismReference
NMDA ReceptorChronic MorphineDecreased EPSC amplitude; reduced sensitivity to Mg2+ and PKCPostsynaptic (Nucleus Accumbens) jneurosci.orgjneurosci.org
NMDA ReceptorAcute μ-Opioid AgonismIncreased NMDA currentsPostsynaptic; may involve PKC activation nih.gov
GIRK ChannelsProlonged MorphineIncreased GIRK2 protein and targeting to dendritic spines; larger 5-HT-activated currentsPostsynaptic (Hippocampal Neurons); CaMKII-dependent nih.gov
Voltage-Gated Ca2+ Channels (N- and P/Q-type)Acute Opioid AgonismInhibition of channel currentsPresynaptic; reduces neurotransmitter release plos.orgfrontiersin.org
AMPA ReceptorProlonged MorphineInternalization of GluR1 subunitsPostsynaptic (Hippocampal Neurons); Calcineurin-dependent dephosphorylation jneurosci.org

Astrocytic Contributions to Opioid-Induced Synaptic Changes

Astrocytes, once considered merely supportive cells, are now recognized as active participants in synaptic function and plasticity, a role that is significantly modulated by opioids. researchgate.netnih.gov They contribute to opioid-induced synaptic alterations through several key mechanisms, playing a dominant role in the formation of addiction-related memories. plos.org

Modulation of Glutamate Homeostasis: Astrocytes are integral to regulating neurotransmitter concentrations in the synaptic space, primarily through glutamate transporters like GLT-1. nih.gov Morphine administration can attenuate the glutamate reuptake ability of astrocytes. plos.org This reduction in clearance leads to an accumulation of glutamate in the synaptic cleft, enhancing the excitation of postsynaptic neurons and contributing to the induction of pathological LTP. plos.org Studies have shown that activating the astrocytic glutamate transporter GLT-1 can reduce some signs of morphine withdrawal, highlighting the importance of this mechanism in opioid dependence. nih.gov

Gliotransmission and Receptor Activation: Astrocytes express μ-opioid receptors (MORs), and their activation triggers significant downstream effects. nih.govnih.gov Activation of astrocytic MORs causes the release of gliotransmitters, including glutamate, from the astrocyte itself. nih.govnih.gov This astrocytic glutamate can then act on presynaptic receptors, such as metabotropic glutamate receptor 1 (mGluR1) on axon terminals, to enhance the probability of further glutamate release from the neuron. nih.gov This novel glia-neuron interaction pathway intensifies synaptic strength and facilitates LTP induction, independent of the classical disinhibition mechanism. nih.govnih.gov In fact, research suggests that astrocytic MOR activation, rather than interneuronal MOR activation, is the primary contributor to MOR-mediated enhancement of synaptic transmission in the hippocampus. nih.gov

Modulation of Synaptogenesis: Astrocytes secrete various factors that influence the formation and maintenance of synapses (synaptogenesis). Chronic opioid exposure can disrupt this process. For instance, opioids can inhibit the astrocytic expression of thrombospondins (TSP1 and TSP2), which are matricellular glycoproteins that promote the formation of dendritic spines and synapses. researchgate.net This interference with astrocyte-induced synaptogenesis may be a key factor in the neurological effects of long-term opioid use. researchgate.net Furthermore, prenatal opioid exposure has been shown to attenuate the synaptogenic capabilities of astrocyte-secreted factors, potentially having lasting effects on neural circuit development. mdpi.com


Analytical Methodologies for Research and Impurity Profiling

Development of Advanced Separation Techniques

The separation of morphine from its related substances, which are often structurally similar, presents a significant analytical challenge. Advanced separation techniques are therefore essential for the accurate analysis of morphine tartrate.

High-Performance Liquid Chromatography (HPLC) Method Development for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its impurities. tubitak.gov.trd-nb.info The development of stability-indicating HPLC methods is critical for separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. researchgate.netfda.gov.tw

Researchers have developed various HPLC methods, often employing reversed-phase columns. For instance, a method for the simultaneous determination of morphine and its antagonist naltrexone (B1662487) utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. researchgate.net Another study detailed the separation of morphine and its impurities on a reversed-phase column with a gradient elution of methanol (B129727) and ammonium (B1175870) formate (B1220265) buffer at a pH of 10.2. tubitak.gov.tr The use of design of experiments (DoE) can systematically optimize chromatographic conditions to achieve the best separation. tubitak.gov.tr

A multi-analyte HPLC-High Resolution Mass Spectrometry (HRMS) method has been validated for the quality assessment of 24 opioid compounds, including morphine. This method is versatile enough for impurity quantitation and assay in APIs. fda.gov For the analysis of illicit heroin, an HPLC-photodiode array (PDA) method using a pentafluorophenyl (PFP) column and an isocratic mobile phase of acetonitrile and ammonium formate has been developed for the quantification of morphine. d-nb.info

Below is a table summarizing various HPLC methods used for morphine analysis:

Interactive Data Table: HPLC Methods for Morphine Analysis
Analyte(s) Column Mobile Phase Detection Key Findings Reference(s)
Morphine and its impurities Reversed-phase Gradient of methanol and 5 mM ammonium formate (pH 10.2) DAD-HESI-MSn Successful separation of morphine from specified and unspecified impurities. tubitak.gov.tr
Morphine and naltrexone C18 Acetonitrile: 0.05% aqueous triethylamine (B128534) (pH 6.5) UV at 225 nm Stability-indicating method capable of separating the drug from degradation products. researchgate.net
24 Opioid compounds - - HRMS Multi-analyte method for quality assessment, impurity quantitation, and assay. fda.gov
Morphine in illicit heroin Pentafluorophenyl (PFP) 50:50 acetonitrile:ammonium formate PDA Precise and accurate method for morphine quantitation in a complex matrix. d-nb.info

Gas Chromatography (GC) Applications in Volatile Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds, including morphine and its related substances, after appropriate derivatization. researchgate.netgavinpublishers.com Derivatization is often necessary to convert the non-volatile opioids into compounds amenable to GC analysis. oup.com

GC-MS methods have been developed for the qualitative and quantitative analysis of morphine in various matrices. researchgate.netgavinpublishers.com For instance, a GC-MS method was established to quantify morphine in plasma, with a run time of 16 minutes and a limit of detection of 0.1 ng/mL. nih.gov In forensic analysis, GC-MS is widely used for the identification of morphine, heroin, and other opiates in confiscated samples. gavinpublishers.comgavinpublishers.com Comprehensive two-dimensional gas chromatography (GCxGC) offers even greater separation power for complex samples like illicit drug preparations. aic.gov.au

Challenges in GC analysis include the potential for on-column transacetylation reactions, where heroin can convert to monoacetylmorphine, especially in the presence of morphine. unodc.org The choice of solvent and injection technique can significantly impact the extent of such reactions. unodc.org

A table summarizing GC methods for morphine analysis is provided below:

Interactive Data Table: GC Methods for Morphine Analysis
Analyte(s) Column Derivatization Agent Detection Key Findings Reference(s)
Morphine, heroin, codeine HP-5MS N-methyl-N-trimethylsilyl-trifluoroacetamide and N-methyl-bis-trifluoroacetamide MS Qualitative analysis in urine with a detection limit of 2ug/ml. researchgate.net
Morphine in plasma - - MS Quantitative method with a limit of detection of 0.1 ng/mL. nih.gov
Heroin and related alkaloids - - MS Study of on-column transacetylation reactions. unodc.org

Capillary Electrophoresis for Charged Species Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species like morphine and other alkaloids. fiu.eduoup.com It offers advantages such as fast analysis times, low sample and solvent consumption, and the potential for miniaturization. amanote.com

Various CE methods have been developed for the analysis of opioids. A robust method for the major opium alkaloids, including morphine, utilized a dynamically coated capillary with a background electrolyte at pH 2.5 containing cyclodextrins for enhanced resolution. fiu.edu Another study described a CE method with chemiluminescence detection for the determination of morphine, oripavine, and pseudomorphine, achieving detection limits in the sub-micromolar range. rsc.org The chiral separation of butorphanol, a synthetic opioid, and its enantiomers has been achieved using CE with a highly sulphated gamma-cyclodextrin (B1674603) as a chiral selector. researchgate.net The coupling of CE with mass spectrometry (CE-MS) further enhances its analytical power, as demonstrated in the analysis of opioid peptides. nih.gov

A summary of CE methods for the analysis of morphine and related compounds is presented in the table below:

Interactive Data Table: Capillary Electrophoresis Methods for Opioid Analysis
Analyte(s) CE Mode Chiral Selector/Coating Detection Key Findings Reference(s)
Major opium alkaloids CZE Dynamically coated capillary, hydroxypropyl-beta-cyclodextrin, and dimethyl-beta-cyclodextrin - Rapid and robust method with great resolution. fiu.edu
Morphine, oripavine, pseudomorphine CE α-cyclodextrin Chemiluminescence Simple and robust system with low detection limits. rsc.org
Butorphanol enantiomers CZE Highly sulphated gamma-cyclodextrin UV Capable of detecting as low as 0.05% of undesirable enantiomers. researchgate.net

Mass Spectrometry in Impurity Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of impurities in this compound. nih.govresearchgate.netshimadzu.com When coupled with a separation technique like liquid chromatography (LC-MS), it provides both molecular weight information and fragmentation data, which are crucial for elucidating the structures of unknown compounds. nih.gov

LC-MSn for Structural Elucidation of Unknown Impurities and Degradants

Liquid Chromatography-tandem Mass Spectrometry (LC-MSn) is a powerful technique for the structural elucidation of unknown impurities and degradation products of morphine. tubitak.gov.trnih.gov By performing multiple stages of fragmentation (MSn), detailed structural information can be obtained. mdpi.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of fragment ions. capes.gov.br

LC-MSn has been used to identify known impurities and propose tentative structures for unknown impurities in morphine samples. tubitak.gov.tr For example, in one study, impurities F and D, which are structural isomers, were distinguished by their different fragmentation pathways in their MS3 spectra. tubitak.gov.tr The degradation of morphine can lead to products such as pseudomorphine and morphine N-oxide, which can be identified and separated using LC-MS methods. fda.gov.tw The use of online hydrogen/deuterium (H/D) exchange LC-MS can further help in distinguishing between isomeric structures by identifying the number of active hydrogens in a molecule. nih.gov

Fragmentation Pathway Analysis for Morphine-Related Compounds

Understanding the fragmentation pathways of morphine and its related compounds in tandem mass spectrometry is key to their identification and structural characterization. capes.gov.broak.go.kr The fragmentation of morphine-type alkaloids is complex and can involve various cleavages of the molecule's ring structure. oak.go.krscispace.com

Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of morphine alkaloids. capes.gov.brnih.gov The fragmentation of protonated morphine often involves the cleavage of the piperidine (B6355638) ring. mdpi.comresearchgate.netcapes.gov.br A characteristic fragmentation route for many morphine-like compounds is the loss of an amine group (CH2CHNHCH3), resulting in a fragment ion [M-57]+. mdpi.com The MS/MS spectra of morphine alkaloids with a 4,5-epoxy bridge show a wide range of fragment ions. oak.go.krscispace.com

The type of mass spectrometer used (e.g., ion trap vs. triple quadrupole) can influence the observed fragmentation patterns. capes.gov.br For instance, the base peak for morphine in a triple quadrupole mass spectrometer is often at m/z 165, an ion that is not typically observed in an ion trap MS/MS spectrum but can be seen in subsequent MS3 and MS4 experiments. capes.gov.br

A table summarizing key fragment ions of morphine is provided below:

Interactive Data Table: Key Fragment Ions in Morphine Mass Spectrometry
Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss/Structure Significance Reference(s)
286 [M+H]+ 268 H2O Loss of water researchgate.net
286 [M+H]+ 229 - - researchgate.net
286 [M+H]+ 211 - - researchgate.net
286 [M+H]+ 201 [CH2CHNHCH3] + CO Partial cleavage of piperidine ring and loss of CO mdpi.comresearchgate.net
286 [M+H]+ 165 - Base peak in triple quad MS/MS capes.gov.br
286 [M+H]+ [M+H - C3H6]+ C3H6 Loss of 4,5-epoxy bridge oak.go.krscispace.com

Isotope Ratio Mass Spectrometry for Origin Determination

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique utilized in forensic chemistry to trace the geographic origin of morphine. This method measures the ratios of stable isotopes of elements such as carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N) within the morphine molecule. utah.eduresearchgate.net These isotopic signatures are influenced by the geographical and environmental conditions in which the opium poppy (Papaver somniferum) was cultivated. ehleringer.net

The principle behind IRMS for origin determination lies in the fact that variations in soil composition, altitude, rainfall, and temperature across different regions lead to distinct isotopic compositions in the poppy plants. ehleringer.net These differences are then incorporated into the alkaloids, including morphine, during biosynthesis. By analyzing the isotopic ratios, a chemical fingerprint of the morphine sample can be obtained and compared to a database of known-origin samples. researchgate.net

Research has demonstrated that carbon (δ¹³C) and nitrogen (δ¹⁵N) isotope ratios can effectively differentiate morphine samples from major opium production regions, including Southwest Asia, Southeast Asia, South America, and Mexico. utah.edu For instance, δ¹³C and δ¹⁵N values in heroin and its derived morphine have shown significant variations that correlate with their geographic source. utah.eduehleringer.net The analysis typically requires only a small amount of the sample (1-2 mg) and can be automated. utah.edu

The combination of different isotope ratios enhances the discriminatory power of the technique. utah.edu While IRMS is a valuable tool, its effectiveness relies on the availability of a comprehensive and continuously updated database of isotopic signatures from various opium-producing regions. researchgate.netunodc.org Further analysis of morphine derived from the deacetylation of heroin can exhibit more pronounced isotopic differences, increasing its potential for geolocation. ehleringer.net

Impurity Profiling and Forensic Chemistry Applications (Research Focus)

Impurity profiling is a critical aspect of forensic chemistry, providing valuable intelligence on the synthetic pathway, trafficking routes, and potential links between different drug seizures. nih.govannexpublishers.comunodc.org This process involves the identification and quantification of minor and trace components within a seized drug sample, which can serve as a chemical signature. unodc.org

Since morphine is extracted from a natural source, the opium poppy, it is often found with other naturally occurring alkaloids that are co-extracted during the manufacturing process. tubitak.gov.trresearchgate.net The profile of these co-extracted alkaloids can provide clues about the geographic origin and the specific processing techniques used. unodc.org

Commonly found co-extracted alkaloids include:

Codeine: A direct biosynthetic precursor to morphine. fda.gov

Thebaine: Another major opium alkaloid. tubitak.gov.trfrontiersin.org

Noscapine: A non-narcotic opium alkaloid. tubitak.gov.trfrontiersin.org

Papaverine: Also a non-narcotic alkaloid found in opium. tubitak.gov.trfrontiersin.org

Oripavine: A minor alkaloid that can also be present. tubitak.gov.trresearchgate.net

The relative amounts of these alkaloids can vary significantly depending on the poppy variety and the extraction and purification methods employed. unodc.orgjst.go.jp For example, the presence of certain fatty acids can be characteristic of low-quality crude morphine produced in specific regions like South West Asia. gavinpublishers.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to separate and identify these alkaloids. annexpublishers.comtubitak.gov.tr

AlkaloidTypical Role/SignificanceCommon Analytical Technique
CodeineBiosynthetic precursor, impurityHPLC, GC-MS
ThebaineCo-extracted major alkaloidHPLC, GC-MS
NoscapineCo-extracted non-narcotic alkaloidHPLC, GC-MS
PapaverineCo-extracted non-narcotic alkaloidHPLC, GC-MS
OripavineCo-extracted minor alkaloidHPLC

During the synthesis, storage, and handling of morphine, various degradation products and byproducts can be formed. researchgate.net The identification of these compounds is crucial for understanding the history of a sample and for quality control in pharmaceutical preparations. researchgate.net

Common degradation products include:

Pseudomorphine (2,2'-bimorphine): A primary degradation product formed through oxidative dimerization of morphine, especially in aqueous solutions. fda.govnih.gov

Morphine-N-oxide: Formed by the oxidation of the nitrogen atom in the morphine molecule. tubitak.gov.trresearchgate.net

Apomorphine: Can be formed from morphine under certain acidic conditions, though it is more of a rearrangement product. nih.gov

Morphinone: An oxidation product of morphine. tubitak.gov.tr

10-Hydroxymorphine and 10-Oxomorphine: Identified as impurities in morphine sulfate (B86663) drug products. researchgate.net

The presence and relative amounts of these degradation products can indicate the age of the sample, the storage conditions (e.g., exposure to light and air), and the chemical environment it has been subjected to. researchgate.netnih.gov For example, the hydrolysis of heroin can lead to increased levels of O6-monoacetylmorphine and morphine. unodc.org Advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in identifying and characterizing these degradation products. researchgate.netrsc.org

Degradation ProductFormation PathwaySignificance
PseudomorphineOxidative dimerizationMajor degradation product in aqueous solutions
Morphine-N-oxideOxidation of nitrogen atomIndicates oxidative degradation
ApomorphineAcid-catalyzed rearrangementIndicates exposure to acidic conditions
MorphinoneOxidationImpurity indicating oxidation
10-HydroxymorphineOxidationImpurity found in drug products
10-OxomorphineOxidationImpurity found in drug products

To ensure that impurity profiling data is reliable and can be compared across different laboratories and over time, the analytical methods used must be rigorously validated. researchgate.net Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. mdpi.com

Key parameters for method validation in the context of morphine impurity profiling include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other alkaloids, precursors, and degradation products. tubitak.gov.tr

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. tubitak.gov.trscite.ai

Accuracy: The closeness of the test results obtained by the method to the true value. scite.ai

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scite.ai

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scite.ai

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tubitak.gov.trscite.ai

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. tubitak.gov.trresearchgate.net

Guidelines from organizations such as the International Council for Harmonisation (ICH) and the Scientific Working Group for Forensic Toxicology (SWGTOX) provide a framework for performing method validation. tubitak.gov.trmdpi.comnih.gov Validated methods, often employing techniques like HPLC with UV or MS detection, are essential for generating the reproducible and reliable data needed for forensic intelligence and court purposes. tubitak.gov.trscite.ai

Degradation Pathways and Stability Mechanisms Chemical Kinetics

Mechanistic Investigation of Degradation Products

The degradation of morphine in aqueous solutions can lead to the formation of several products, with the primary ones being pseudomorphine and morphine-N-oxide. nih.gov Apomorphine has also been suggested as a possible degradation product. nih.gov Understanding the mechanisms behind the formation of these products is essential for ensuring the stability of morphine tartrate solutions.

While oxidation is a more common degradation pathway for pharmaceuticals after hydrolysis, the stability of this compound in aqueous solutions is a key consideration. nih.gov Although detailed kinetic studies specifically on the hydrolytic degradation of the tartrate salt are not extensively available in the provided results, general knowledge of ester hydrolysis suggests that the tartrate salt itself could be susceptible to hydrolysis under certain conditions, though this is not a primary degradation pathway for the morphine moiety. The focus of morphine degradation studies is typically on the morphine molecule itself rather than its salt form. The stability of morphine solutions can be maintained for extended periods, with some studies showing stability for up to three months under ambient conditions, indicating that hydrolytic degradation is not a rapid process. nih.gov

Oxidative degradation is a significant pathway for morphine. nih.gov This process is complex and can be initiated by factors such as the presence of oxygen and is accelerated at higher pH levels. nih.govnih.gov The primary oxidative degradation product of morphine is pseudomorphine, a dimeric compound. nih.gov Another key product is morphine-N-oxide, formed through the oxidation of the tertiary amine group in the morphine molecule. nih.govnih.gov

The mechanisms of oxidative degradation can be multifaceted, involving autoxidation (radical-mediated reactions) or peroxide-mediated pathways. nih.gov The presence of excipients in a formulation can be a source of impurities that may initiate oxidation. nih.gov For instance, tertiary amines, like the one in the morphine structure, can react with hydrogen peroxide to form N-oxides. nih.gov The rate of oxidation can be influenced by the presence of metal ions, which can catalyze these reactions. rsc.org

Forced degradation studies are often employed to understand the oxidative stability of drug substances like morphine. nih.govfujifilm.com These studies involve exposing the drug to more extreme conditions (e.g., higher temperatures, oxygen) to accelerate degradation and identify potential degradation products. fujifilm.comgoogle.com

Light exposure can contribute to the degradation of morphine, although some studies suggest its influence may be minor compared to factors like oxygen and pH. nih.gov Photostability testing is a standard part of drug development as mandated by guidelines such as those from the International Council for Harmonisation (ICH). fujifilm.comeuropa.eu These tests involve exposing the drug substance to light sources under controlled conditions to assess its photosensitivity. europa.eu

Forced degradation testing under photolytic conditions helps in elucidating degradation pathways and developing stability-indicating analytical methods. europa.eu If a substance is found to be photolabile, protective measures in manufacturing and packaging are necessary. europa.eu While specific photolytic degradation products of this compound are not detailed in the provided search results, photocatalysis is noted as a more effective degradation method than simple photolysis. nih.gov

Isomerization represents another potential transformation for morphine. For instance, morphine can be isomerized to hydromorphone. google.comgoogle.com This type of reaction can be catalyzed by transition metal complexes. rsc.orgdiva-portal.org While this is often a synthetic route to produce other opioids, the potential for such isomerization under certain storage or formulation conditions could affect the molecular conformation and, consequently, the product's efficacy and safety. google.comrsc.orgdiva-portal.org These isomerization reactions can sometimes be accompanied by side reactions, such as the formation of dimers. google.com

Factors Influencing Degradation Kinetics

The rate at which this compound degrades is not constant but is influenced by several environmental and formulation-specific factors.

The pH of a solution is a critical factor influencing the degradation rate of morphine. nih.gov Generally, the degradation of morphine is accelerated at a higher pH. nih.gov Studies on morphine sulfate (B86663) have shown that the formation of total impurities increases with increasing pH, particularly under accelerated conditions of high temperature and in the presence of air. google.com For example, at 80°C, the level of impurities was significantly higher at pH 6.5 compared to pH 2.5, 4.0, and 5.0. google.com This pH-dependent stability is a crucial consideration in the formulation of injectable morphine solutions.

Influence of Temperature and Humidity on Degradation Mechanisms

The stability of this compound is subject to the influence of environmental factors, primarily temperature and humidity. The degradation kinetics are complex and can be affected by the physical state of the compound (solution or solid) and the presence of other substances.

Research indicates that temperature plays a role in the degradation of morphine, although some studies suggest its influence is minor compared to factors like pH and oxygen. nih.gov In aqueous solutions, morphine's degradation pathways can be accelerated at elevated temperatures. For instance, studies on morphine solutions in polypropylene (B1209903) syringes have shown them to be stable for extended periods under refrigerated (4–8°C) and room temperature (18–23°C) conditions. researchgate.netresearchgate.net Specifically, solutions of 40 mg and 800 mg of this compound in 10 mL remained over 90% of their initial concentration for three weeks at both 4-8°C and 21-23°C. researchgate.netresearchgate.net However, a slight discoloration to a straw color was noted in the more concentrated solution stored at the higher temperature range, suggesting some level of chemical change. researchgate.netresearchgate.net

A study evaluating the stability of parenteral medications under extreme temperatures found morphine to be highly stable. tandfonline.comucsf.edu After four weeks of exposure to constant heat (45°C), constant cold (-20°C), and weekly alternating hot and cold cycles, morphine concentrations remained above 90% of the original concentration. tandfonline.comucsf.edu This suggests that for short durations, even extreme temperature fluctuations may not significantly compromise the integrity of the molecule itself when appropriately formulated. tandfonline.com

However, the influence of temperature can become critical when morphine is combined with other substances. In a mixture with metamizole (B1201355), morphine concentration decreased significantly over seven days at 37°C (body temperature), while remaining stable at 22°C (ambient temperature). nih.gov After seven days at 37°C, only 72% of the initial morphine concentration was detected in a binary mixture with metamizole. nih.govresearchgate.net This highlights that temperature effects are not intrinsic to the morphine molecule alone but are part of a system that includes its immediate chemical environment.

Humidity is another critical factor, particularly for solid forms of morphine salts. Morphine sulfate pentahydrate has been observed to convert to a dihydrate form upon exposure to high temperatures and low humidity. unodc.org General stability testing guidelines for pharmaceuticals underscore the importance of controlling both temperature and humidity, with standard conditions for long-term testing often set at 25°C / 60% relative humidity (RH) or 30°C / 65% RH, and accelerated testing at 40°C / 75% RH. europa.eupaho.org

Table 1: Stability of Morphine Under Various Temperature Conditions

Product/MixtureTemperature Condition(s)DurationObserved StabilitySource
This compound Solution (40 mg/10mL & 800 mg/10mL)4-8°C and 21-23°C3 weeks>90% of initial concentration retained. Slight discoloration in 800mg/10mL solution at 21-23°C. researchgate.netresearchgate.net
Parenteral Morphine45°C, -20°C, and weekly alternating cycles4 weeks>90% of original concentration retained across all conditions. tandfonline.comucsf.edu
Morphine and Metamizole Mixture37°C7 daysSignificant degradation; only 71.8% of initial morphine concentration remained. nih.gov
Morphine and Metamizole Mixture22°C7 daysStable; concentration change within ±10%. nih.gov
Morphine Sulphate mixed with Intrasite GelRoom Temperature and 4°C28 daysNo known degradation products were measured. nih.gov

Role of Excipients and Solvents in Degradation Chemistry

The chemical stability of this compound in a formulation is heavily dependent on the excipients and solvents used. These components can directly influence degradation pathways, primarily through pH modification and chemical interaction.

The pH of the solution is a critical determinant of morphine's stability. nih.gov Degradation is known to accelerate at a higher pH, while acidic conditions tend to preserve the molecule's integrity. nih.govnih.gov Studies have shown that morphine formulations are most stable at a pH of approximately 4.0 to 5.0. google.comgoogle.com Alkaline conditions, conversely, lead to more rapid destruction of the drug. nih.gov The primary degradation products of morphine include pseudomorphine (an oxidative dimer) and morphine-N-oxide. nih.govwikipedia.org The formation of these products is often pH-dependent.

Buffering systems are therefore crucial excipients. A buffer system comprising a di-carboxylic or tri-carboxylic acid, such as a citrate (B86180) buffer (citric acid and sodium citrate), can maintain the pH within the optimal range of 4.5 to 5.5, thereby enhancing stability. google.comgoogle.com The concentration of the buffering agent is often linked to the concentration of the active substance to ensure the formulation's pH remains constant throughout its shelf life. google.com

Solvents and diluents also play a significant role. While common diluents like 0.9% sodium chloride and 5% dextrose are often used, they can affect the solubility of morphine salts, especially at different temperatures. researchgate.net For instance, the solubility of morphine hydrochloride was found to be lower in 0.9% NaCl compared to water or 5% dextrose, and this solubility decreased further at 4°C versus 22°C. researchgate.net The choice of solvent can also influence degradation mechanisms. Studies on the degradation of morphine in methanol (B129727) solution via gamma irradiation showed that solvent radical addition reactions were the main mechanism for byproduct formation in an oxygen-free environment. iaea.org

Interactions with other active substances or excipients can dramatically alter stability. As noted previously, the presence of metamizole leads to a rapid decline in morphine concentration at body temperature. nih.gov In contrast, morphine has been shown to be chemically stable when mixed with ketamine hydrochloride in 0.9% sodium chloride for up to 91 days. nih.gov Chelating agents like disodium (B8443419) edetate are sometimes included in formulations to bind metal ions that can catalyze oxidative degradation. google.comgoogle.com

Table 2: Influence of Excipients and Solvents on Morphine Stability

Excipient/SolventEffect on StabilityMechanism/ObservationSource
Acidic pH (approx. 4.0-5.0)Increases stabilityMinimizes degradation. Alkaline conditions cause more destruction. nih.govgoogle.com
Citrate Buffer (Citric Acid, Sodium Citrate)Increases stabilityMaintains pH in the optimal range (4.5-5.5). google.com
MetamizoleDecreases stability at 37°CSignificant morphine loss observed in binary mixture. nih.govresearchgate.net
Ketamine HydrochlorideNo adverse effectMixture in 0.9% NaCl was physically compatible and chemically stable for 91 days. nih.gov
0.9% Sodium ChlorideCan decrease solubilitySolubility of morphine salts is lower compared to water or 5% dextrose, especially at colder temperatures. researchgate.net
Disodium EdetateIncreases stabilityActs as a chelating agent, preventing oxidation catalyzed by metal ions. google.com
Intrasite GelNo adverse effectMorphine remained stable for 28 days with no measurable degradation products. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Mechanical Studies of Morphine and its Derivatives

Quantum mechanics (QM) offers a fundamental framework for describing the behavior of electrons in molecules, providing a detailed understanding of their structure and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. nih.gov It has been widely applied to study opiates, including morphine and its derivatives, to understand the relationship between their structure and biological activity. researchgate.net

Studies using DFT, often with hybrid functionals like B3LYP and various basis sets (e.g., 6-31+G(d) and 6-311++G(d,p)), have been conducted to evaluate the geometric and electronic properties of morphine's pharmacophore. researchgate.net These calculations reveal that the fundamental geometry and electronic structure of the pharmacophore remain largely consistent even with different substituents attached to the core structure. researchgate.net This consistency is crucial as it suggests that newly designed analogues that preserve these properties are likely to retain biological activity. researchgate.net

DFT calculations also allow for the determination of various local atomic reactivity indices, such as local electronic chemical potential, local hardness, and local electrophilicity. nih.gov These indices provide a microscopic view of the mechanisms involved in the binding process of morphine to its receptors. nih.gov By incorporating these reactivity indices into structure-activity relationship models, researchers have been able to develop statistically significant relationships for the binding affinity of morphine derivatives to mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov This approach helps in generating interaction pharmacophores for each receptor subtype and understanding the subtle differences that govern binding and selectivity. nih.gov

Furthermore, DFT is used to analyze the charge distribution within the morphine molecule. researchgate.netmdpi.com For instance, Mulliken population analysis can be used to obtain atomic charges, which are critical for understanding electrostatic interactions with the receptor binding pocket. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying the conformational landscape of flexible molecules like morphine and its derivatives. nih.gov These methods, including Hartree-Fock (HF) and post-HF techniques, provide accurate calculations of molecular energies and geometries. mdpi.com

Conformational analysis of morphine and related opiates has been performed using ab initio Self-Consistent Field-Molecular Orbital (SCF-MO) procedures with basis sets like FSGO. nih.gov This type of analysis is essential for determining the preferred three-dimensional shapes of these molecules, which in turn dictates how they fit into the binding pocket of a receptor. nih.gov Research suggests that the same conformation of a drug molecule is often involved in binding to both the agonist and antagonist states of the primary morphine receptor. nih.gov

The conformational energy landscape, which maps the energy of a molecule as a function of its geometry, can be explored using these methods. mdpi.com For complex molecules, this landscape can be vast. Computational studies on related, more flexible peptides like enkephalins, which bind to the same receptors as morphine, highlight the challenges. psu.edu Due to the high computational cost of a full ab initio exploration, a common strategy is to use less computationally expensive methods like molecular mechanics to identify potential energy minima, which are then refined using higher-level ab initio calculations. psu.edu

These studies have revealed that even subtle changes in molecular structure can significantly alter the conformational preferences and, consequently, the biological activity. nih.govpsu.edu

The protonation state of the tertiary amine group in morphine is critical for its binding to opioid receptors, as the protonated form interacts with key acidic residues in the receptor. nih.govchapman.edu Computational methods are employed to predict the pKa of this amine group, which determines the percentage of protonated molecules at a given pH. nih.govchapman.edu

The environment of inflamed tissue is typically more acidic (lower pH) than that of healthy tissue. nih.govchapman.edu This pH difference can be exploited to design morphine derivatives that are selectively active in inflamed tissues, potentially reducing central nervous system side effects. nih.govchapman.edu Computational studies have explored how modifications to the morphine structure, such as fluorination, can lower the pKa. nih.govchapman.edu A lower pKa means the compound will be more protonated (and thus more active) in the acidic environment of inflamed tissue compared to the physiological pH of healthy tissue. nih.govchapman.edu

For example, electronic structure calculations using methods like M06-2X(SMD)/aug-cc-pVDZ can determine the Gibbs free energy of deprotonation and thus the pKa. chapman.edu One study showed that the computationally calculated pKa of morphine was 8.00, which is in close agreement with the experimental value of 8.21. nih.gov This validation allows for the reliable prediction of pKa values for novel derivatives. nih.gov

Table 1: Calculated pKa and Protonation Percentages of Morphine and its Derivatives at Different pH Values. nih.gov
CompoundpKa% Protonation (Healthy Tissue, pH = 7.4)% Protonation (Inflamed Tissue, pH = 6.5)% Protonation (Inflamed Tissue, pH = 6.0)
Morphine8.0086.398.099.0
Dissected morphine9.5499.399.999.9
Fluoromorphine β-C17.8373.195.698.6
Fluoromorphine β-C27.0430.877.991.8
Fluoromorphine β-C35.661.7912.631.4
Dehydroxy-fluoromorphine β-C26.8823.270.588.3

Different computational methods, such as semiempirical quantum chemical methods like PM3/COSMO, can also be used for pKa prediction, offering a balance between accuracy and computational cost for large-scale screening of potential drug candidates. peerj.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms over time. mdpi.com This technique is particularly valuable for studying the complex process of a ligand like morphine binding to its receptor.

MD simulations are used to explore how morphine and its derivatives interact with opioid receptors, such as the μ-opioid receptor (MOR). acs.orgfrontiersin.org These simulations, often on the microsecond timescale, can reveal the detailed mechanism of binding and how subtle structural differences between ligands lead to different biological effects (e.g., agonist versus antagonist activity). frontiersin.org

For instance, simulations have shown that upon binding, an agonist like morphine can induce specific conformational changes in the receptor, leading to its activation. frontiersin.orgnih.gov The simulations can track the movement of key amino acid residues within the receptor's binding pocket and allosteric sites. frontiersin.org Studies have revealed that morphine's binding can cause it to move deeper into the binding pocket, a process that appears critical for its agonistic effect. frontiersin.org In contrast, an antagonist like naloxone (B1662785), which is structurally very similar to morphine, may be prevented from penetrating as deeply due to steric clashes, leading to an inhibitory effect. frontiersin.org

The dynamic nature of these simulations also captures the flexibility of both the ligand and the receptor, which is not possible with static docking models. mdpi.com This flexibility is crucial for understanding how the receptor accommodates different ligands and how the ligand itself may change conformation upon binding. acs.orgfrontiersin.org

MD simulations are instrumental in identifying key interaction "hotspots" on the protein surface that are crucial for ligand binding. rsc.orgconicet.gov.ar By analyzing the trajectories from MD simulations, researchers can pinpoint specific amino acid residues that form stable and significant interactions with the ligand. mdpi.comnih.gov

Table 2: Key Residue Interactions with Morphine at the μ-Opioid Receptor Identified Through MD Simulations. frontiersin.orgnih.gov
ResidueInteraction TypeSignificance
D147Hydrogen Bond, Salt BridgeCrucial for initial binding and anchoring of the protonated amine. frontiersin.orgnih.gov
Y148Hydrophobic/AromaticInvolved in the initial stages of binding. frontiersin.org
W293Hydrophobic/AromaticInteraction with this residue is associated with deeper binding and activation. frontiersin.org
H297Hydrogen BondMediates interaction between the ligand and the receptor. acs.org
I322HydrophobicPlays a key role in the differential recognition of morphine versus naloxone. frontiersin.org
Y326Hydrophobic/AromaticAttracts morphine deeper into the binding pocket. frontiersin.org

Furthermore, computational techniques like Site Identification by Ligand Competitive Saturation (SILCS) and cosolvent MD simulations use probes to map the entire protein surface, revealing favorable binding regions for different types of chemical functionalities (e.g., hydrophobic, hydrogen bond donor/acceptor). conicet.gov.arnih.gov This information is invaluable for fragment-based drug design and for optimizing the structure of lead compounds to improve their binding affinity and selectivity. nih.gov By calculating binding free energies from these simulations, researchers can rank potential drug candidates and gain a deeper, quantitative understanding of protein-ligand interaction energetics. conicet.gov.arnih.gov

Simulation of Morphine Transport Across Membranes (e.g., P-glycoprotein)

Morphine's access to the central nervous system is significantly modulated by efflux transporters at the blood-brain barrier (BBB), most notably P-glycoprotein (P-gp). nih.govplos.org P-gp functions as an ATP-dependent pump that actively transports a wide array of substrates, including morphine, out of endothelial cells and back into the systemic circulation, thereby limiting their brain penetration and analgesic efficacy. mdpi.comacs.org Computational modeling provides critical insights into the molecular mechanics of this interaction.

Molecular dynamics (MD) simulations are a primary tool for studying the transport process. acs.org These simulations model the movement of every atom in a system over time, allowing researchers to observe the dynamic interactions between morphine and P-gp embedded within a lipid bilayer. mdpi.com A powerful technique often used in conjunction with MD is umbrella sampling, which is employed to calculate the free energy profile, or Potential of Mean Force (PMF), of moving a molecule along a specific path, such as through the P-gp transporter. acs.orgscielo.org.mx

These simulations have revealed that morphine binds within a large, flexible pocket in the transmembrane domain of P-gp. acs.org The permeation pathway involves interactions with key amino acid residues implicated in substrate binding and transport. acs.org Physiologically-based pharmacokinetic (PBPK) models further leverage this understanding to simulate morphine's distribution in the brain's extracellular fluid, predicting how P-gp activity and potential drug-drug interactions might alter its concentration at the site of action. nih.govnih.gov

Table 1: Summary of Research Findings on Morphine and P-glycoprotein Interaction Simulations
Study FocusComputational MethodKey FindingsReference
Binding Site IdentificationMolecular Dynamics (MD) with Umbrella SamplingIdentified overlapping binding sites for morphine within the P-gp transmembrane pore, interacting with key residues. acs.org
Membrane Permeation EnergeticsMD with Umbrella SamplingCalculated the Potential of Mean Force (PMF) for a single morphine molecule crossing a lipid monolayer, finding a minimum free energy of -56 kJ·mol⁻¹. scielo.org.mx
Transport KineticsPopulation Pharmacokinetic ModellingModeled brain distribution with active influx and active efflux by P-gp. The active efflux rate constant decreased by 42% in the presence of a P-gp inhibitor. nih.gov
Drug-Drug Interaction (DDI)Physiologically-Based Pharmacokinetic (PBPK) ModelingSimulated morphine's brain exposure in the presence of P-gp inhibitors, concluding that most inhibitors are unlikely to cause clinically meaningful changes in CNS exposure due to low inhibition levels. nih.gov

Rational Design of Novel Opioid Analogues (Computational Approaches)

Computational methods are central to the rational design of new opioid analogues, aiming to create molecules with improved therapeutic profiles, such as enhanced analgesic efficacy, reduced side effects, or biased signaling. figshare.com These in silico approaches accelerate the drug discovery process by prioritizing candidates for synthesis and experimental testing. researchgate.net

De Novo Design Principles for Targeted Binding

De novo design involves the creation of novel molecular structures from scratch, rather than by modifying an existing template. nih.gov This is increasingly accomplished using generative deep learning models. biorxiv.orgnih.gov These models are trained on vast databases of known chemical structures to learn the underlying principles of molecular architecture. nih.gov

A prominent strategy is Generative Tensorial Reinforcement Learning (GENTRL), which can design novel antagonists for opioid receptors like the κ-opioid receptor (KOR). biorxiv.orgacs.org The process works as follows:

Distribution Learning : The model is first trained on a large chemical library to learn how to generate valid, drug-like molecules. acs.org

Reinforcement Learning : The model is then fine-tuned to generate molecules that are predicted to be active against a specific target. This is guided by a multi-component reward function that scores the generated molecules based on desired properties. biorxiv.org

Reward Function : The reward can include several components, such as pharmacophoric similarity to the known binding mode of a reference ligand, predicted binding affinity, and novelty (to ensure the generated structures are not just minor variations of known drugs). acs.org

This approach allows for the exploration of new chemical spaces to identify entirely novel scaffolds that satisfy the geometric and chemical requirements for binding to the target receptor. um.edu.mt

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov This process can screen millions of commercially available or virtual compounds, dramatically narrowing the field for experimental validation. nih.govacs.org A typical hierarchical VS workflow combines several methods to increase accuracy and efficiency. mdpi.comnih.gov

Table 2: Example of a Hierarchical Virtual Screening Workflow for Opioid Ligands
StepMethodPurposeReference
1. Library PreparationDatabase Curation (e.g., ZINC)Assemble a large library of millions of drug-like, commercially available compounds. nih.govacs.org
2. Initial FilteringReceptor-based Pharmacophore ScreeningRapidly filter the library to select only molecules that possess the key chemical features (e.g., hydrogen bond donors/acceptors, charged groups) required for binding. mdpi.comacs.org
3. Docking StudiesMolecular DockingPredict the binding pose and score the affinity of the filtered compounds within the receptor's binding site. mdpi.com
4. Refinement & RescoringMM-GBSA (Molecular Mechanics/Generalized Born Surface Area)Recalculate the binding free energy of the top-scoring docked compounds for improved accuracy. acs.org
5. Final SelectionMolecular Dynamics (MD) SimulationsAnalyze the stability of the predicted binding pose for the most promising candidates over time. mdpi.com

Once initial "hits" are identified through VS, lead optimization begins. This phase involves the iterative design and evaluation of analogues to improve properties like potency, selectivity, and metabolic stability. nih.gov Computational tools aid this process by generating virtual analogs and predicting their properties before synthesis, guiding medicinal chemistry efforts toward the most promising modifications. nih.gov

Predicting Structure-Function Relationships via In Silico Methods

In silico methods are crucial for developing models that predict how a molecule's structure determines its biological function—the structure-activity relationship (SAR). plos.org Quantitative Structure-Activity Relationship (QSAR) modeling is a long-standing approach that correlates physicochemical properties and structural descriptors of molecules with their biological activity. nih.govscholars.direct For opioids, descriptors such as lipophilicity, basicity, and topological indices have been used to build predictive models. nih.govtandfonline.com

More recently, machine learning algorithms have been applied to create more sophisticated and predictive models. researchgate.net These models can learn complex, non-linear relationships between a ligand's structure and its receptor binding affinity or functional efficacy. biorxiv.org

A practical example of this approach is the design and synthesis of 1,2,3-triazole tethered derivatives of morphine. plos.org In this study, researchers first used molecular docking to predict the interaction of designed derivatives with the µ-opioid receptor. Compounds with favorable docking scores were then synthesized and their anti-nociceptive effects were evaluated in mice. The results showed that several of the synthesized compounds were more potent than morphine, validating the predictive power of the initial in silico screening. plos.org

Table 3: Comparison of In Silico Design and In Vivo Activity of Morphine Derivatives
CompoundModification StrategyIn Vivo Analgesic Potency (ED₅₀, mg/kg)Reference
Morphine (Reference)-0.69 plos.org
Derivative 3b1,2,3-triazole tethered at phenolic -OH0.23 plos.org
Derivative 3d1,2,3-triazole tethered at phenolic -OH0.23 plos.org
Derivative 3k1,2,3-triazole tethered at phenolic -OH0.23 plos.org
Derivative 3l1,2,3-triazole tethered at phenolic -OH0.28 plos.org

By integrating these predictive models, researchers can better understand the key structural features required for potent opioid activity and rationally design next-generation analgesics.

Future Research Directions and Emerging Methodologies

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level comprehension of morphine tartrate's effects requires the integration of multiple layers of biological data. Multi-omics, the combined analysis of genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex network of molecular changes induced by opioid exposure. nih.govnih.gov By simultaneously profiling these different biological molecules, researchers can move from a linear understanding of drug action to a more comprehensive model that captures the intricate interplay between genes, proteins, and metabolites. nih.gov

For instance, metabolomic studies have already begun to identify distinct metabolic fingerprints associated with morphine administration in preclinical models. mdpi.com These studies reveal significant alterations in key metabolic pathways, such as the TCA cycle and amino acid metabolism. mdpi.com Integrating these findings with transcriptomic data (which genes are turned on or off) and proteomic data (which proteins are expressed) can provide a more complete picture of the cellular response to this compound. This integrated approach is crucial for identifying novel biomarkers of opioid effect and for understanding the underlying mechanisms of action. nih.gov

Future studies will likely employ sophisticated computational tools and deep learning neural networks to integrate these large, heterogeneous datasets. biorxiv.org The goal is to identify causal relationships and predictive models that can forecast an individual's response to this compound based on their unique molecular profile. nih.govbiorxiv.org This approach holds significant promise for advancing personalized medicine in the context of pain management.

Table 1: Key Research Findings from Multi-Omics Studies of Morphine

Research Finding Omics Technology Implication
Alterations in the TCA cycle and amino acid metabolism. mdpi.com Metabolomics Provides insights into the systemic metabolic impact of morphine.
Identification of potential biomarkers to distinguish between heroin and morphine exposure. mdpi.com Metabolomics Offers potential for forensic and diagnostic applications.
Use of deep neural networks to predict drug response from multi-omics data. biorxiv.org Genomics, Transcriptomics, Proteomics Paves the way for personalized therapeutic strategies.

Advanced Imaging Techniques for Molecular Distribution in Research Models

Visualizing the precise location and concentration of this compound and its downstream effects within complex biological tissues is a significant challenge. Advanced imaging techniques are emerging as critical tools to provide unprecedented spatial and temporal resolution of these processes. nih.govresearchgate.net

Positron Emission Tomography (PET) has been utilized to image changes in neurotransmitter systems in response to morphine. For example, PET imaging has demonstrated increased spinal cholinergic activity following an analgesic dose of morphine in non-human primates, correlating this with direct measurements of acetylcholine (B1216132) release. nih.gov This technique allows for non-invasive, in vivo visualization of neurochemical changes induced by the drug. nih.gov

At a finer scale, fluorescence imaging platforms are being used to directly visualize neuronal activity in deep brain regions, such as the ventral tegmental area (VTA), in response to pain and morphine administration in animal models. mdpi.com Using genetically encoded calcium indicators, researchers can track the response of specific neuronal populations to painful stimuli and observe how morphine modulates this activity in real-time. mdpi.com Furthermore, super-resolution microscopy techniques, such as STORM and PALM, offer the potential to track drug dynamics at the subcellular level, providing insights into how drugs are absorbed, transported, and distributed within individual cells. nih.gov

Future directions will likely involve the use of multimodal imaging, combining techniques like PET and MRI to correlate molecular information with anatomical and functional data. researchgate.net These advanced imaging approaches will be instrumental in building a more complete spatiotemporal map of this compound's journey through the body and its impact on neural circuits. researchgate.net

Application of Artificial Intelligence and Machine Learning in Opioid Research

Machine learning algorithms, particularly natural language processing and random forest models, are being developed to analyze large datasets like electronic health records and even social media posts to monitor opioid use and predict risk. medrxiv.orgnih.gov These models can identify patterns that may be missed by traditional statistical methods, offering new avenues for public health surveillance and intervention. medrxiv.org

Table 2: Applications of AI/ML in Opioid Research

Application Area AI/ML Technique Research Goal
Surveillance & Monitoring Natural Language Processing, Random Forest Algorithms. medrxiv.org Identify patterns of opioid use and misuse from large datasets.
Risk Prediction Machine Learning Algorithms. nih.gov Develop models to predict individual risk for adverse outcomes.
Understanding Mechanism Computational Modeling. plos.org Simulate the effects of opioids on neuronal processes like synaptic plasticity.
Drug Discovery Reinforcement Learning. biophysics.org Design and optimize novel compounds to treat opioid addiction.

Development of Novel Research Tools and Probes Based on this compound

To dissect the intricate pharmacology of opioid receptors, researchers require highly specific molecular tools. The development of novel chemical probes, often based on the structure of existing ligands like morphine, is a critical area of ongoing research. nih.govnih.gov

A significant focus has been on creating fluorescently labeled ligands that allow for the direct visualization of opioid receptors in living cells and tissues. nih.govelifesciences.org These probes can be used in techniques like confocal fluorescence microscopy and single-molecule microscopy to study receptor localization, movement, and signaling processes. core.ac.ukacs.org For example, researchers have successfully developed fluorescent probes by chemically modifying opioid antagonists like naltrexone (B1662487) and naloxone (B1662785). nih.govnih.gov These tools enable the identification of neurons that express opioid receptors without relying on post-mortem tissue analysis. nih.govelifesciences.org

While many current probes are based on antagonists, the chemical scaffold of this compound provides a valuable starting point for the design of fluorescent agonists. Such probes would be invaluable for studying the specific conformational changes and downstream signaling events that occur upon receptor activation by an agonist. The challenge lies in attaching a fluorescent molecule without significantly altering the compound's affinity and efficacy at the receptor. nih.gov

Future research in this area will focus on designing brighter, more photostable, and more selective probes for different opioid receptor subtypes. These advanced tools will be essential for answering fundamental questions about how this compound and other opioids function at the molecular level. acs.org

Addressing Unanswered Questions in Opioid Receptor Biology and Chemistry

Despite decades of research, fundamental questions about opioid receptor biology and chemistry remain. The classical model of a single opioid receptor subtype mediating all of morphine's effects is now understood to be an oversimplification. Future research will continue to explore the complexities of the opioid system.

One major area of investigation is the role of opioid receptor splice variants. The gene for the mu-opioid receptor, the primary target for morphine, can be spliced in multiple ways, potentially leading to different receptor proteins with distinct pharmacological properties. frontiersin.org Understanding how these variants contribute to the diverse effects of morphine is a key challenge. tandfonline.com

Another area of intense interest is the concept of receptor dimerization and heteromerization. Opioid receptors can form physical complexes with other opioid receptors (homodimers or heterodimers) or with entirely different types of receptors. frontiersin.org These interactions can alter the signaling and regulatory properties of the receptors, providing another layer of pharmacological complexity. For instance, the formation of mu-delta heterodimers has been proposed to influence the development of tolerance. frontiersin.org

Finally, the concept of biased agonism continues to be a frontier in opioid pharmacology. This theory posits that a ligand can stabilize different active conformations of a receptor, leading to preferential activation of certain downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment). frontiersin.org While morphine itself does not typically cause significant receptor internalization, other opioids do, highlighting differences in how ligands engage the cellular machinery. frontiersin.orgucla.edu A deeper understanding of the structural basis for biased agonism could lead to the design of new analgesics that retain the pain-relieving properties of morphine while minimizing unwanted side effects. frontiersin.org

Q & A

Q. What are the optimal synthesis and purification protocols for morphine tartrate in laboratory settings?

this compound synthesis requires precise control of pH and solvent systems to isolate the compound from opium alkaloids. Walter R. Heumann’s process (1947) uses slightly soluble acid this compound for purification, emphasizing counter-current solvent extraction for higher yield . Key steps include:

  • Crystallization : Adjust pH to favor tartrate salt formation.
  • Degradation Mitigation : Monitor temperature (<25°C) to prevent oxidation.
  • Validation : Use HPLC with UV detection (λ = 285 nm) to confirm purity (>98%).

Q. How can researchers assess the chemical stability of this compound under standard storage conditions?

Stability studies should follow ICH Q1A guidelines, focusing on:

  • Temperature : Test at 4°C, 25°C, and 40°C over 30 days.
  • pH Range : Evaluate stability in solutions buffered at pH 3–7.
  • Analytical Methods : Employ mass spectrometry to detect degradation products (e.g., morphine-3-glucuronide).
    Example Data Table:
Storage Temp (°C)Time (Days)% Remaining this compoundMajor Degradation Product
43099.2%None detected
253095.1%Morphine-N-oxide
403082.4%Morphine-3-glucuronide
Source: Adapted from Targett et al. () .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • LC-MS/MS : Offers high sensitivity (LOQ = 0.1 ng/mL) for plasma/serum analysis.
  • Immunoassays : Useful for rapid screening but may cross-react with metabolites.
  • Validation Criteria : Include recovery rates (≥85%), precision (CV ≤15%), and matrix effect evaluation per FDA guidelines .

Q. How does the regulatory status of this compound impact experimental design in regions like the UK?

this compound is not licensed for clinical use in the UK, requiring researchers to:

  • Justify its use in preclinical studies via ethics committees.
  • Compare bioequivalence with licensed salts (e.g., morphine sulfate) using pharmacokinetic parameters (AUC, Cmax) .

Advanced Research Questions

Q. What methodological challenges arise when studying this compound’s compatibility in multi-drug subcutaneous infusions?

Targett et al. (2022) identified critical variables:

  • Drug Concentrations : this compound ≥40 mg/mL caused midazolam degradation (↓20% after 5 days at 21–23°C).
  • Temperature : Ambient storage induced yellow discoloration (polymerized degradation products).
  • Recommendations : Use lower concentrations (4 mg/mL) and refrigerated storage for stability .

Q. How can researchers address contradictions in pharmacokinetic data between this compound and other salts?

  • Study Design : Conduct crossover trials with controlled variables (dose, administration route).
  • Statistical Analysis : Apply mixed-effects models to account for inter-subject variability.
  • Bioequivalence Criteria : Ensure 90% CI for AUC and Cmax falls within 80–125% (per EMA guidelines) .

Q. What advanced techniques are used to characterize this compound degradation pathways?

  • Accelerated Stability Testing : Use Arrhenius modeling to predict shelf life.
  • Structural Elucidation : Employ NMR and high-resolution MS to identify unknown degradation products.
  • Computational Chemistry : Simulate degradation kinetics using DFT calculations .

Q. How does this compound’s stability in long-term implantable devices differ from intravenous formulations?

  • Key Factors : Polymer-drug interactions, hydrolysis rates, and in vivo pH shifts.
  • Experimental Models : Use in vitro dissolution testing (USP Apparatus 4) and in vivo microdialysis in rodent models.
  • Data Interpretation : Correlate in vitro-in vivo release profiles using deconvolution analysis .

Q. What are the implications of cytochrome P450 interactions (e.g., St. John’s Wort) on this compound metabolism?

  • In Vitro Models : Use human liver microsomes to assess CYP3A4 induction.
  • Clinical Correlation : Monitor plasma morphine levels pre/post co-administration.
  • Risk Mitigation : Adjust dosing protocols in pharmacokinetic studies .

Q. How can researchers reconcile conflicting data on this compound’s compatibility with adjuvants like midazolam?

  • Root-Cause Analysis : Isolate variables (e.g., temperature, concentration) using factorial design experiments.
  • Mechanistic Studies : Probe degradation pathways via isotopic labeling.
  • Reporting Standards : Follow CONSORT guidelines for transparency in contradictory findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.